Lidamidine

Description

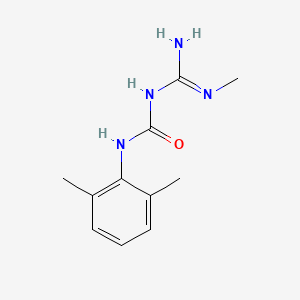

synonym WHR-1142A refers to HCl; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3/h4-6H,1-3H3,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHJHSBDJDZUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65009-35-0 (mono-hydrochloride), 66283-88-3 (unspecified hydrochloride) | |

| Record name | Lidamidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049080 | |

| Record name | Lidamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66871-56-5 | |

| Record name | Lidamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66871-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidamidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X04W8418 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lidamidine's Mechanism of Action in Diarrhea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidamidine hydrochloride is an effective anti-diarrheal agent that primarily exerts its therapeutic effects through its action as an alpha-2 adrenergic receptor agonist. Its mechanism of action is multifactorial, involving both the reduction of intestinal secretion and the inhibition of gastrointestinal motility. By stimulating alpha-2 adrenergic receptors on enterocytes, this compound initiates an intracellular signaling cascade that leads to decreased cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in increased absorption of electrolytes and water. Concurrently, its action on enteric neurons contributes to reduced intestinal transit. This guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and supporting experimental data for this compound's anti-diarrheal activity.

Core Mechanism: Alpha-2 Adrenergic Receptor Agonism

This compound's principal mechanism of action is the stimulation of alpha-2 adrenergic receptors in the gastrointestinal tract.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[3] This reduction in cAMP is the cornerstone of this compound's anti-secretory effects. The effects of this compound can be reversed by alpha-2 adrenergic antagonists such as yohimbine, further confirming its mechanism of action.[4][5]

Intracellular Signaling Pathway

The activation of alpha-2 adrenergic receptors by this compound on the basolateral membrane of intestinal epithelial cells triggers a well-defined signaling pathway that counteracts pro-secretory stimuli.

Caption: this compound's intracellular signaling pathway in enterocytes.

Effects on Intestinal Ion Transport and Secretion

A primary manifestation of diarrhea is the excessive secretion of fluid and electrolytes into the intestinal lumen. This compound counteracts this by promoting the absorption of sodium (Na+) and chloride (Cl-) ions. In clinical studies, this compound has been shown to reduce prostaglandin E2-induced secretion in the human jejunum.

Table 1: Effect of this compound on Intestinal Ion Transport

| Parameter | Organism/Model | This compound Concentration | Effect | Reference |

| Net Na+ Absorption | Rabbit Ileum | 10⁻³ M | Increased | |

| Net Cl- Absorption | Rabbit Ileum | 10⁻³ M | Increased | |

| Short Circuit Current | Rabbit Ileum | 10⁻³ M | Decreased | |

| Prostaglandin E2-induced Fluid Secretion | Human Jejunum | 10 mg (oral) | Reduced (P < 0.05) |

Effects on Gastrointestinal Motility

In addition to its anti-secretory effects, this compound also modulates gastrointestinal motility. It has been shown to inhibit intrinsically generated, cholinergically controlled patterns of colonic contractions, an effect that is mediated by alpha-2 receptors. This contributes to its anti-diarrheal action by increasing intestinal transit time, allowing for more efficient absorption of water and electrolytes.

Table 2: In Vivo Anti-diarrheal and Anti-motility Effects of this compound

| Model | Species | This compound Dose | Effect | Reference |

| Castor Oil-Induced Diarrhea | Rat | 3.0 mg/kg (i.v.) | Inhibition of colonic contractions | |

| Intestinal Myoelectric Activity | Rat | 0.5-4.0 mg/kg (gavage) | Dose-dependent inhibition |

Experimental Protocols

Ussing Chamber for Intestinal Ion Transport

The Ussing chamber is an ex vivo technique used to measure ion transport across epithelial tissues.

Caption: Generalized workflow for a Ussing chamber experiment.

Methodology:

-

Tissue Preparation: An intestinal segment (e.g., rabbit ileum) is excised and placed in ice-cold, oxygenated Ringer's solution. The serosal and muscular layers are stripped away to isolate the mucosa and submucosa. The tissue is then mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

Experimental Setup: Both chambers are filled with Ringer's solution maintained at 37°C and gassed with 95% O2/5% CO2. The tissue is allowed to equilibrate for 30-60 minutes.

-

Measurements: The transepithelial potential difference (PD) and short-circuit current (Isc) are measured using electrodes connected to a voltage clamp apparatus. The Isc represents the net active ion transport across the epithelium.

-

Drug Addition: A secretagogue (e.g., prostaglandin E2) is added to the mucosal side to induce secretion. This compound is then added to the serosal side, and the change in Isc is recorded. To confirm the receptor-mediated effect, an antagonist like yohimbine can be subsequently added.

In Vivo Castor Oil-Induced Diarrhea Model

This model is used to evaluate the anti-diarrheal efficacy of a compound in a living organism.

Methodology:

-

Animal Preparation: Rats are fasted overnight with free access to water.

-

Grouping and Dosing: Animals are divided into control and treatment groups. The treatment group receives this compound orally or via injection, while the control group receives a vehicle. A positive control group may receive a known anti-diarrheal agent like loperamide.

-

Induction of Diarrhea: After a set period (e.g., 60 minutes), diarrhea is induced in all animals by oral administration of castor oil.

-

Observation: The animals are observed for a defined period (e.g., 4-6 hours) for the onset, frequency, and severity of diarrhea. The weight and consistency of fecal output are also measured.

-

Antagonist Studies: To confirm the mechanism, a separate group of animals can be pre-treated with an alpha-2 antagonist like yohimbine before the administration of this compound.

Conclusion

This compound is a potent anti-diarrheal agent with a well-defined mechanism of action centered on its agonist activity at alpha-2 adrenergic receptors. Its ability to both inhibit intestinal secretion through a cAMP-dependent pathway and reduce gastrointestinal motility provides a dual-pronged approach to the management of diarrhea. The experimental data from both in vitro and in vivo models strongly support this mechanism. Further research to elucidate the specific binding affinities of this compound for alpha-2 adrenergic receptor subtypes could provide a more nuanced understanding of its pharmacological profile and guide the development of next-generation anti-diarrheal therapies.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Effect of this compound, a proposed alpha 2-adrenoreceptor agonist, on salt and water transport in human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Yohimbine VET UP – Richmond Vet Pharma [richmondvet.com.ar]

- 5. This compound inhibits intrinsic contractile patterns of the rat proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Lidamidine: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine is pharmacologically classified as an alpha-2 (α2) adrenergic receptor agonist.[1][2] This guide provides a comprehensive technical overview of this compound's core mechanism of action, its interaction with α2-adrenergic receptors, and the downstream signaling pathways it modulates. Detailed experimental protocols for characterizing α2-adrenergic agonists are provided, alongside a summary of the available pharmacological data. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of adrenergic receptor-targeted therapeutics.

Introduction to this compound and Alpha-2 Adrenergic Receptors

This compound (WHR-1142A) is recognized for its activity as an α2-adrenergic receptor agonist and has been investigated for its antidiarrheal properties.[1][2] The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and play a significant role in the central and peripheral nervous systems.[3] There are three primary subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C, all of which are associated with the inhibitory G protein (Gi). Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound involves the stimulation of α2-adrenergic receptors. This agonistic activity on Gi-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequent downstream signaling events. The effects of this compound are antagonized by α2-adrenergic receptor antagonists such as yohimbine and idazoxan, confirming its mechanism of action.

Signaling Pathway Diagram

Caption: Alpha-2 adrenergic receptor signaling pathway activated by this compound.

Pharmacological Data

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) |

| This compound | α2A, α2B, α2C | Data not available | cAMP Inhibition | Data not available |

| This compound | α2A, α2B, α2C | Data not available | GTPγS Binding | Data not available |

| Clonidine | α2A | ~1.5 - 5 | cAMP Inhibition | ~5 - 20 |

| α2B | ~3 - 10 | |||

| α2C | ~2 - 8 | |||

| Dexmedetomidine | α2A | ~0.5 - 2 | cAMP Inhibition | ~1 - 5 |

| α2B | ~5 - 15 | |||

| α2C | ~3 - 10 |

Note: The values for Clonidine and Dexmedetomidine are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize α2-adrenergic agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the α2-adrenergic receptor subtypes.

-

Objective: To quantify the affinity of this compound for α2A, α2B, and α2C adrenergic receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

-

Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.

-

Non-specific ligand: Phentolamine or unlabeled yohimbine (10 µM).

-

Test compound: this compound, serially diluted.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add binding buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add non-specific ligand, radioligand, and cell membranes.

-

Competitive Binding: Add this compound at various concentrations, radioligand, and cell membranes.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist.

-

Objective: To determine the potency (EC50) and efficacy of this compound in activating G proteins coupled to α2-adrenergic receptors.

-

Materials:

-

Cell membranes expressing α2-adrenergic receptors.

-

[³⁵S]GTPγS.

-

Test compound: this compound, serially diluted.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, GDP, and serial dilutions of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the filter-bound radioactivity.

-

-

Data Analysis:

-

Plot the [³⁵S]GTPγS binding against the log concentration of this compound.

-

Determine the EC50 value from the dose-response curve.

-

Caption: Workflow for a GTPγS binding assay.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP.

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting adenylyl cyclase.

-

Materials:

-

Whole cells expressing the α2-adrenergic receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compound: this compound, serially diluted.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Pre-treat cells with serial dilutions of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a detection kit.

-

-

Data Analysis:

-

Normalize the data with the response to forskolin alone as 0% inhibition and basal levels as 100% inhibition.

-

Plot the percent inhibition against the log concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Workflow for a cAMP inhibition assay.

Conclusion

This compound functions as an agonist at α2-adrenergic receptors, a mechanism that underlies its pharmacological effects. While its qualitative role as an α2 agonist is established, a comprehensive quantitative profile of its interaction with receptor subtypes is not extensively documented in publicly available literature. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel α2-adrenergic agonists, which are of continued interest in various therapeutic areas. Further research is warranted to fully elucidate the subtype selectivity and functional potency of this compound to better understand its therapeutic potential and off-target effects.

References

Pharmacological Profile of Lidamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, also known by its developmental code WHR-1142A, is a potent pharmacological agent historically investigated for its antidiarrheal and antihypertensive properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is compiled from preclinical and clinical data, with a focus on quantitative results and experimental methodologies to support further research and development.

Introduction

This compound hydrochloride is a phenylurea derivative that has demonstrated significant effects on the gastrointestinal and cardiovascular systems.[1] Its primary classification is as a centrally acting alpha-2 adrenergic agonist.[2] This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound hydrochloride for researchers and drug development professionals.

Mechanism of Action

This compound hydrochloride's primary mechanism of action is the stimulation of alpha-2 adrenergic receptors in the central nervous system.[2] This agonism leads to a reduction in sympathetic outflow from the vasomotor center in the brainstem.

Alpha-2 Adrenergic Receptor Signaling

Activation of presynaptic alpha-2 adrenergic receptors by this compound hydrochloride inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[2] This inhibition is mediated through a G-protein coupled receptor (GPCR) pathway linked to an inhibitory G-protein (Gi). The signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP modulates the activity of various downstream effectors, ultimately resulting in reduced neuronal firing and neurotransmitter release.

Effects on Gastrointestinal Motility and Secretion

In the gastrointestinal tract, this compound hydrochloride's alpha-2 adrenergic agonism leads to decreased motility and secretion. It has been shown to inhibit intestinal secretion and reduce intestinal transit. Studies in rabbit ileum have demonstrated that this compound stimulates sodium and chloride absorption, an effect that is transiently reversed by the alpha-2 antagonist yohimbine.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical studies in rats and monkeys using 14C-labelled this compound hydrochloride have shown that it is rapidly and quantitatively absorbed from the gastrointestinal tract following oral administration. Peak plasma levels of the radiolabel were observed within 30 minutes. The compound is extensively metabolized, with over 90% of the dose being metabolized before excretion. The primary route of elimination is through the urine.

Pharmacokinetic Parameters

Pharmacokinetic data in humans is limited. One study in healthy Chinese male subjects compared a test and a reference capsule formulation. The pharmacokinetic parameters are summarized in the table below.

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (µg/L) | Value not specified | Value not specified |

| AUC0-t (µg·h/L) | Value not specified | Value not specified |

| AUC0-∞ (µg·h/L) | 1.83 ± 0.66 | 1.77 ± 0.72 |

Table 1: Pharmacokinetic Parameters of this compound Hydrochloride Formulations in Healthy Male Volunteers

Note: The exact dose and specific values for Cmax and AUC0-t were not provided in the available abstract.

Pharmacodynamics

Gastrointestinal Effects

This compound hydrochloride has demonstrated potent antidiarrheal and antimotility effects in various preclinical models.

| Experimental Model | Species | Endpoint | This compound Hydrochloride ED50 |

| Castor oil-induced diarrhea | Rat | Inhibition of diarrhea | 1.8 mg/kg p.o. |

Table 2: Antidiarrheal Activity of this compound Hydrochloride

In a clinical trial involving patients with acute nonspecific diarrhea, this compound hydrochloride significantly reduced the frequency of bowel movements and fecal weight compared to placebo.

| Treatment Group (n=10 per group) | Average Number of Bowel Movements (29-hour period) | Average Fecal Weight (grams) (29-hour period) |

| Placebo | 5.1 | 576 |

| This compound HCl (10 mg) | 2.4 | 364 |

| This compound HCl (18 mg) | 2.5 | 435 |

Table 3: Clinical Efficacy of this compound Hydrochloride in Acute Diarrhea

A study in healthy volunteers showed that this compound hydrochloride significantly delays gastric emptying but does not have a significant effect on small bowel transit time. At doses of 12 mg and 18 mg, the area under the gastric emptying curve was significantly increased (p < 0.05) compared to placebo.

Cardiovascular Effects

As a centrally acting alpha-2 adrenergic agonist, this compound hydrochloride exerts effects on the cardiovascular system. In anesthetized dogs, intravenous doses greater than 1 mg/kg reduced cardiac output, primarily by decreasing heart rate.

Central Nervous System (CNS) Effects

High doses of this compound hydrochloride have been reported to cause a general CNS depressant effect. However, unlike some other antidiarrheal agents, it does not appear to potentiate the CNS depressant effects of hexobarbital or ethanol.

Experimental Protocols

In Vitro Gastrointestinal Motility Assay (Isolated Guinea Pig Ileum)

This protocol is a standard method for assessing the effects of compounds on intestinal smooth muscle contraction.

Methodology:

-

A segment of the terminal ileum is isolated from a sacrificed guinea pig.

-

The lumen is gently flushed with Tyrode's solution to remove contents.

-

The tissue segment (2-3 cm) is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.

-

The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period.

-

A contractile agent (e.g., acetylcholine, histamine) is added to the bath to elicit a submaximal contraction.

-

After a stable contraction is achieved, the tissue is washed, and the response is allowed to return to baseline.

-

This compound hydrochloride is then added to the bath at various concentrations, and after an incubation period, the contractile agent is added again.

-

The inhibitory effect of this compound hydrochloride on the agonist-induced contraction is quantified.

CNS Safety Pharmacology: Potentiation of Pentobarbital-Induced Sleeping Time

This in vivo assay assesses the potential of a test compound to enhance the sedative-hypnotic effects of a barbiturate.

Methodology:

-

Animals (commonly mice or rats) are divided into control and test groups.

-

The test group receives this compound hydrochloride at various doses (e.g., via oral gavage or intraperitoneal injection), while the control group receives the vehicle.

-

After a specified pretreatment time, all animals are administered a hypnotic dose of pentobarbital sodium.

-

The time to the loss of the righting reflex (onset of sleep) and the time to the return of the righting reflex (duration of sleep) are recorded for each animal.

-

A significant increase in the duration of sleep in the this compound hydrochloride-treated group compared to the control group would indicate a potentiation of the hypnotic effect.

Conclusion

This compound hydrochloride is a potent alpha-2 adrenergic agonist with significant effects on the gastrointestinal and cardiovascular systems. Its mechanism of action through the central inhibition of sympathetic outflow underlies its observed antidiarrheal and antihypertensive properties. While preclinical data and early clinical studies have established its pharmacological profile, further research, particularly in obtaining more detailed human pharmacokinetic data and specific receptor binding affinities, would be beneficial for a complete understanding of its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a foundation for future investigations into this compound.

References

The Discovery and Synthesis of Lidamidine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine, chemically known as 1-(2,6-dimethylphenyl)-3-methylamidinourea, is a potent alpha-2 adrenergic agonist originally investigated for its antihypertensive properties and later recognized for its significant antidiarrheal effects.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound and its analogs. It includes detailed experimental protocols, quantitative pharmacological data, and visual representations of its mechanism of action to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction and Discovery

This compound emerged from research programs aimed at identifying novel antihypertensive agents. Its mechanism of action is centered on the stimulation of alpha-2 adrenergic receptors in the central nervous system.[1] This agonistic activity leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1] Beyond its cardiovascular effects, this compound was found to possess potent antidiarrheal properties, inhibiting intestinal motility and secretion.[2] This dual activity made it a compound of significant clinical interest. Early studies identified its hydrochloride salt, designated WHR-1142A, as a key investigational form of the drug.

Pharmacological Profile of this compound

The primary pharmacological activity of this compound is its agonism at α2-adrenergic receptors. This interaction is responsible for both its antihypertensive and antidiarrheal effects. The following table summarizes the key pharmacological actions of this compound.

| Pharmacological Parameter | Value/Effect | Species/Model | Reference |

| Mechanism of Action | Alpha-2 Adrenergic Agonist | Central Nervous System | |

| Primary Indications | Antihypertensive, Antidiarrheal | Human | |

| Effect on Intestinal Motility | Inhibition of contractile patterns | Rat proximal colon | |

| Effect on Ion Transport | Stimulates sodium and chloride absorption | Rabbit ileum | |

| Metabolite | WHR 1049 (potent antidiarrheal and antimotility effects) | Rat small intestine |

Synthesis of this compound

The synthesis of this compound (1-(2,6-dimethylphenyl)-3-methylamidinourea) involves a multi-step process. While specific proprietary details of the original industrial synthesis are not fully public, a plausible and commonly cited laboratory-scale synthesis is outlined below. This synthesis is based on established organic chemistry principles for the formation of urea and guanidine-like structures.

General Synthetic Scheme

A potential synthetic route to this compound can be conceptualized as follows:

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,6-dimethylphenyl)urea

A detailed protocol for a related compound, 3-acetyl-1-(2,6-dimethylphenyl)thiourea, suggests a common approach for acylating an aniline derivative. A similar principle can be applied to the synthesis of the urea precursor to this compound.

-

Materials: 2,6-dimethylaniline, sodium cyanate, acetic acid, water.

-

Procedure:

-

Dissolve 2,6-dimethylaniline in a suitable solvent such as aqueous acetic acid.

-

Add a solution of sodium cyanate in water dropwise to the aniline solution while stirring.

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting precipitate, 1-(2,6-dimethylphenyl)urea, is collected by filtration, washed with water, and dried.

-

Step 2: Synthesis of this compound

The final step involves the condensation of the urea intermediate with a suitable reagent to form the methylamidinourea moiety.

-

Materials: 1-(2,6-dimethylphenyl)urea, N-methylcyanamide, a suitable solvent (e.g., ethanol), and a catalyst (e.g., a mild acid or base).

-

Procedure:

-

Suspend 1-(2,6-dimethylphenyl)urea in a suitable solvent like ethanol.

-

Add N-methylcyanamide to the suspension.

-

The reaction mixture is heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by filtration or crystallization.

-

The final product can be further purified by recrystallization.

-

This compound Analogs and Structure-Activity Relationships (SAR)

The development of this compound analogs has been driven by the desire to separate its antihypertensive and antidiarrheal effects, improve potency, and reduce side effects. While the public literature on a wide range of this compound analogs is not extensive, general principles of medicinal chemistry suggest modifications to the following key structural features:

-

The 2,6-dimethylphenyl ring: Substitution patterns on the phenyl ring can influence lipophilicity and receptor binding.

-

The urea linker: Modifications to the urea group could affect hydrogen bonding interactions with the receptor.

-

The methylamidine group: Changes to the substitution on the terminal nitrogen can impact basicity and receptor affinity.

Systematic exploration of these structural modifications would be necessary to establish a clear SAR.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by activating alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by this compound is depicted below.

References

Lidamidine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Core Principles Governing the Pharmacological Activity of Lidamidine and its Analogs

Introduction

This compound, a potent antidiarrheal agent, has been a subject of significant pharmacological interest due to its efficacy in modulating gastrointestinal motility and secretion.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, aimed at researchers, scientists, and drug development professionals. By dissecting the molecular features crucial for its biological activity, this document serves as a foundational resource for the rational design of novel and improved therapeutic agents targeting similar pathways. This compound's primary mechanism of action is through its agonist activity at α2-adrenergic receptors.[3][4][5] This interaction initiates a signaling cascade that ultimately leads to the observed therapeutic effects. Understanding the nuances of how structural modifications to the this compound scaffold impact receptor binding and subsequent cellular responses is paramount for advancing drug discovery in this area.

Core Structure and Pharmacological Activity

This compound, chemically known as 1-(2,6-dimethylphenyl)-3-methyl-amidinourea, possesses a distinct phenylamidinourea scaffold that is critical for its antidiarrheal properties. The molecule's efficacy is intrinsically linked to its ability to act as an agonist at α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors, particularly the α2A and α2C subtypes found in the central nervous system and the gastrointestinal tract, is responsible for the sedative, analgesic, and sympatholytic effects observed with α2-agonists.

The antidiarrheal and antimotility effects of this compound are well-documented. Its active metabolite, WHR 1049, has been shown to be even more potent in inhibiting myoelectric activity in the small intestine. The activity of this compound and its analogs is not antagonized by naloxone, indicating a mechanism distinct from opioid-based antidiarrheal agents.

Quantitative Structure-Activity Relationship (SAR)

Key Structural Features for α2-Adrenergic Agonist Activity:

-

Aromatic Moiety: The presence of a substituted phenyl ring is crucial for high affinity to the α2-adrenergic receptor. In this compound, the 2,6-dimethylphenyl group plays a significant role in receptor binding. Ortho-substitution on the phenyl ring is a recurring motif in potent α2-agonists.

-

Amidine/Imidazolidine Group: The basic amidine or a bioisosteric equivalent like the imidazolidine ring (as seen in clonidine) is essential for interaction with the receptor. The nitrogen atoms in this group are critical for forming key hydrogen bonds.

-

Linker Region: The urea moiety in this compound acts as a linker connecting the phenyl and amidine groups. The nature and conformation of this linker influence the overall topology of the molecule and its fit within the receptor's binding pocket.

Quantitative Data for this compound and its Metabolite:

| Compound | Assay | Endpoint | Value | Species | Reference |

| This compound HCl | Castor oil-induced diarrhea | ED50 | 1.8 mg/kg p.o. | Mouse | |

| This compound | Inhibition of colonic contractions | EC50 | 1.4 x 10-5 M | Cat | |

| WHR 1049 | Inhibition of myoelectric activity | Potency vs. This compound | ~30 times more potent | Rat |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of this compound and its analogs. Below are protocols for key experiments cited in the literature.

Synthesis of N-(2,6-dimethylphenyl) Amide Derivatives (General Procedure)

This protocol describes a general method for the synthesis of amide derivatives starting from 2,6-dimethylaniline, a key precursor for this compound analogs.

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylaniline in a suitable aprotic solvent such as dichloromethane or toluene.

-

Acylation: Cool the solution in an ice bath and slowly add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise with constant stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Castor Oil-Induced Diarrhea Assay

This in vivo assay is a standard model for evaluating the antidiarrheal activity of test compounds.

-

Animal Preparation: Use adult mice, fasted for 18-24 hours with free access to water.

-

Grouping: Divide the animals into control, standard, and test groups.

-

Drug Administration: Administer the vehicle (e.g., 1% Tween 80 in distilled water) to the control group, a standard antidiarrheal drug (e.g., loperamide, 3 mg/kg) to the standard group, and the test compounds at various doses to the test groups, typically via oral gavage.

-

Induction of Diarrhea: One hour after drug administration, orally administer 0.5 mL of castor oil to each mouse.

-

Observation: Place each mouse in an individual cage lined with absorbent paper. Observe the animals for the onset of diarrhea and the number and consistency of fecal droppings over a period of 4 hours.

-

Data Analysis: Calculate the percentage inhibition of defecation for the test compounds compared to the control group.

Intestinal Motility (Charcoal Meal) Test

This assay assesses the effect of a compound on gastrointestinal transit time.

-

Animal Preparation: Use adult mice, fasted for 12-18 hours with free access to water.

-

Drug Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Charcoal Meal Administration: After a set period (e.g., 30 minutes post-drug administration), orally administer 0.1-0.3 mL of a charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia) to each mouse.

-

Transit Time Measurement: After a specific time (e.g., 20-30 minutes), sacrifice the animals by cervical dislocation. Carefully dissect the small intestine from the pylorus to the cecum.

-

Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the intestinal transit as a percentage of the total length of the intestine.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This in vitro assay determines the binding affinity of a compound to the α2-adrenergic receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2A, α2B, or α2C adrenergic receptor.

-

Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Radioligand: Use a high-affinity α2-adrenergic receptor radioligand, such as [³H]-Rauwolscine or [³H]-Yohimbine.

-

Competition Binding: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist like phentolamine), and competitive binding (radioligand + membranes + varying concentrations of the test compound).

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of this compound via the α2-Adrenergic Receptor

Caption: this compound's signaling cascade through the α2-adrenergic receptor.

Experimental Workflow for Castor Oil-Induced Diarrhea Assay

Caption: Workflow of the castor oil-induced diarrhea assay.

Logical Relationship of this compound's Structure to its Activity

Caption: Key structural components of this compound and their role in activity.

Conclusion

The structure-activity relationship of this compound is centered around its ability to effectively engage the α2-adrenergic receptor. The 2,6-dimethylphenyl moiety, the urea linker, and the methylamidinoyl group are all critical pharmacophoric features. While a detailed quantitative SAR for a wide range of this compound analogs remains to be fully elucidated in publicly accessible literature, the principles derived from related α2-agonists provide a strong foundation for future drug design efforts. The experimental protocols and visualizations provided in this guide offer a practical framework for researchers aiming to explore and expand upon the therapeutic potential of this important class of compounds. Further synthesis and evaluation of novel analogs, with systematic modifications to each part of the this compound scaffold, will be instrumental in refining our understanding of its SAR and in the development of next-generation antidiarrheal agents with improved efficacy and safety profiles.

References

- 1. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-2 adrenergic receptor agonists: a review of current clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Lidamidine's In Vivo Efficacy in Animal Models of Diarrhea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of Lidamidine (WHR-1142A), a potent antidiarrheal agent, as demonstrated in various animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action to support further research and development in the field of gastrointestinal pharmacology.

Core Findings on this compound's Antidiarrheal Properties

This compound hydrochloride, chemically known as 1-(2,6-Dimethylphenyl)-3-methyl-amidinourea hydrochloride, has demonstrated significant antimotility, antidiarrheal, and intestinal antisecretory activities in mice, rats, and dogs.[1] Comparative studies have shown that this compound is generally more potent than diphenoxylate and loperamide, though species-specific differences have been observed.[1] A notable characteristic of this compound is its lack of tolerance development, unlike diphenoxylate.[1]

The primary mechanism underlying this compound's effects is attributed to its activity as a peripheral alpha-2 adrenoceptor agonist.[2] This mode of action is distinct from opioid-based antidiarrheals, as its inhibition of intestinal motility is not antagonized by naloxone.[3] Furthermore, this compound does not exhibit morphine-like analgesic effects or H1-antihistamine activity. Its potent metabolite, WHR 1049, is also a significant contributor to its overall antimotility and antidiarrheal efficacy, being approximately 30 times more potent than the parent compound.

Quantitative Efficacy of this compound in Diarrhea Models

The following tables summarize the quantitative data on this compound's effectiveness in various animal models of diarrhea and gastrointestinal motility.

Table 1: Antidiarrheal Activity of this compound in the Castor Oil-Induced Diarrhea Model

| Animal Model | Parameter | Value | Reference |

| Rat | ED50 (Oral) | 1.8 mg/kg | |

| Rat | Duration of Action (at 16 mg/kg p.o.) | At least 6 hours |

Table 2: Comparative Effects of this compound and its Metabolite on Intestinal Myoelectric Activity

| Compound | Animal Model | Dosing (Oral) | Effect | Reference |

| This compound HCl | Rat | 0.5 - 4.0 mg/kg | Dose-dependent inhibition of fasting myoelectric activity | |

| WHR 1049 (Metabolite) | Rat | 0.0625 - 0.25 mg/kg | Inhibition of myoelectric activity (30x more potent than this compound) |

Detailed Experimental Protocols

This section outlines the methodologies for key in vivo experiments used to evaluate the antidiarrheal effects of this compound.

Castor Oil-Induced Diarrhea Model

This model is widely used to assess the efficacy of antidiarrheal agents by inducing hypersecretion and increased intestinal motility.

Experimental Workflow:

Procedure:

-

Animal Selection and Preparation: Wistar or Sprague-Dawley rats are typically used. The animals are fasted for 18-24 hours before the experiment, with free access to water to ensure an empty gastrointestinal tract.

-

Drug Administration: Animals are divided into groups and orally administered this compound, a vehicle (control), or a standard antidiarrheal drug like loperamide.

-

Induction of Diarrhea: One hour after drug administration, each animal is given a standardized dose of castor oil orally (e.g., 1 ml per rat).

-

Observation and Measurement: The animals are then observed for the onset, frequency, and consistency of diarrheal stools over a defined period (e.g., 4-8 hours). Fecal output is collected on absorbent paper and weighed to quantify the severity of diarrhea.

-

Data Analysis: The antidiarrheal activity is expressed as the percentage reduction in the cumulative wet fecal mass compared to the control group. The ED50, the dose required to produce a 50% reduction in diarrhea, is then calculated.

Charcoal Intestinal Motility Test

This method assesses the effect of a compound on the transit time of a non-absorbable marker through the small intestine.

Experimental Workflow:

Procedure:

-

Animal Preparation: Mice or rats are fasted overnight with free access to water.

-

Drug Administration: The animals receive an oral dose of this compound, vehicle, or a standard drug.

-

Charcoal Meal Administration: After a specific period (e.g., 60 minutes), a charcoal meal (typically 5% charcoal in a 10% gum arabic solution) is administered orally.

-

Intestinal Transit Measurement: After another set time (e.g., 15 minutes), the animals are euthanized. The small intestine is carefully removed, and the total length from the pylorus to the cecum is measured. The distance traveled by the charcoal front is also measured.

-

Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the small intestine) x 100. A decrease in this percentage indicates an antimotility effect.

Prostaglandin E2 (PGE2)-Induced Diarrhea and Intestinal Secretion Model

This model investigates the antisecretory effects of a drug against diarrhea induced by prostaglandins, which are key mediators of intestinal fluid and electrolyte secretion.

Procedure:

-

Diarrhea Induction: Diarrhea is induced in animals by intraperitoneal injection of PGE2.

-

Drug Treatment: this compound or a control substance is administered prior to the PGE2 challenge.

-

Assessment: The primary endpoint is the inhibition of diarrhea, assessed similarly to the castor oil model. For intestinal secretion studies, a segment of the jejunum can be perfused with a PGE2-containing solution, and the net fluid and electrolyte transport are measured. This compound has been shown to reduce the secretion induced by PGE2.

Cholera Toxin-Induced Intestinal Secretion Model

This model evaluates a drug's ability to inhibit the profuse watery diarrhea caused by cholera toxin, which activates adenylate cyclase and increases intracellular cyclic AMP.

Procedure:

-

Surgical Preparation: In anesthetized rats, the small intestine is ligated to create isolated loops (e.g., jejunal or ileal loops).

-

Toxin Administration: A solution of cholera toxin is injected into the lumen of the ligated loops.

-

Drug Treatment: this compound can be administered systemically (e.g., orally or intravenously) before or after the toxin challenge.

-

Measurement of Secretion: After a few hours, the animals are euthanized, and the loops are excised. The volume and weight of the fluid accumulated within the loops are measured.

-

Data Analysis: The antisecretory effect is quantified by the reduction in fluid accumulation in the this compound-treated groups compared to the control group. This compound has been shown to inhibit intestinal secretion induced by cholera toxin.

Signaling Pathway of this compound's Antidiarrheal Action

This compound's primary mechanism of action involves the stimulation of alpha-2 adrenergic receptors on enteric neurons and possibly enterocytes. This activation leads to a reduction in intestinal motility and secretion.

This guide provides a comprehensive technical overview of the preclinical evaluation of this compound in established animal models of diarrhea. The data and protocols presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antidiarrheal therapies.

References

- 1. In vivo antimotility and antidiarrheal activity of this compound hydrochloride (WHR-1142A), a novel antidiarrheal agent. Comparison with diphenoxylate and loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. Mechanism of action studies of this compound hydrochloride (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Lidamidine's Impact on Gastrointestinal Transit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine, an α2-adrenergic agonist, has been investigated for its antidiarrheal properties. Its mechanism of action is primarily attributed to its effects on gastrointestinal motility and intestinal secretion. This technical guide provides an in-depth analysis of this compound's impact on gastrointestinal transit time, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Data Presentation: Quantitative Effects on Gastrointestinal Transit

The following tables summarize the quantitative data from clinical and preclinical studies on the effects of this compound and the analogous α2-adrenergic agonist, clonidine, on various segments of the gastrointestinal tract.

Table 1: Effect of this compound on Gastric Emptying in Healthy Volunteers [1]

| Treatment Group | Half-Emptying Time (t½, minutes) | Area Under Curve (AUC) |

| Placebo | - | - |

| This compound (12 mg) | Trend towards longer t½ (p=0.06) | Significantly increased (p < 0.05) |

| This compound (18 mg) | - | Significantly increased (p < 0.05) |

| Loperamide | - | No significant difference from placebo |

Data from a double-blind, randomized study in 24 healthy volunteers. Gastric emptying was assessed using a solid-phase radiolabeled meal.[1]

Table 2: Effect of this compound on Small Intestine Transit Time in Healthy Volunteers [1]

| Treatment Group | Small Intestine Transit Time |

| Placebo | - |

| This compound (12 mg) | Trend towards prolonged transit (not significant) |

| This compound (18 mg) | Trend towards prolonged transit (not significant) |

| Loperamide | Significantly slowed transit (p < 0.001) |

Transit time was determined by measuring the rise in breath hydrogen after ingestion of lactulose.[1]

Table 3: Effect of the α2-Adrenergic Agonist Clonidine on Colonic Transit in Healthy Humans (Analogous Data) [2]

| Treatment Group | Colonic Transit Measurement | Outcome |

| Placebo | Geometric center of radioisotope at 24h | - |

| Clonidine (up to 0.3 mg) | Geometric center of radioisotope at 24h | No significant alteration |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

Study of this compound on Gastric Emptying and Small Intestine Transit

-

Study Design: A double-blind, randomized, placebo-controlled trial involving 24 healthy volunteers.

-

Interventions: Participants were randomly assigned to receive one of the following treatments: this compound hydrochloride (12 mg or 18 mg), loperamide, or placebo.

-

Gastric Emptying Measurement:

-

A solid-phase radiolabeled meal was ingested by the participants.

-

Gastric emptying was assessed by analyzing three parameters: the half-emptying time (t½), the area under the gastric emptying curve (AUC), and beta.

-

-

Small Intestine Transit Time Measurement:

-

Transit time of the small intestine was determined using the lactulose breath hydrogen test.

-

This method measures the time taken for the ingested lactulose to reach the colon, where it is metabolized by bacteria, producing hydrogen gas that is then detected in the breath.

-

Study of this compound on Colonic Contractile Patterns in Rats

-

Animal Model: Fasted male rats were used for this study.

-

Experimental Setup:

-

Animals were anesthetized.

-

A 10 cm segment of the ascending colon was cannulated to create a fluid-filled segment with a basal pressure of 10 cm H₂O.

-

Intraluminal pressure was continuously monitored using a transducer.

-

-

Drug Administration: this compound (3.0 mg/kg) and other pharmacological agents were administered intravenously via slow infusion.

-

Data Analysis: The frequency, amplitude, and duration of contractile complexes were analyzed to determine the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: α2-Adrenergic Receptor Signaling

This compound exerts its effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors. The binding of this compound to these receptors initiates an intracellular signaling cascade that ultimately leads to the observed physiological effects on gastrointestinal motility and secretion. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Studies on other α2-adrenergic agonists in intestinal epithelial cells have also implicated the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1 and ERK2.

Caption: this compound's α2-adrenergic signaling pathway.

Experimental Workflow for Assessing Gastrointestinal Transit

The following diagram illustrates a typical experimental workflow for assessing the impact of a pharmacological agent like this compound on gastrointestinal transit time in a clinical setting.

Caption: Clinical trial workflow for GI transit assessment.

Conclusion

This compound significantly delays gastric emptying but does not have a statistically significant effect on small bowel transit time in healthy individuals. Its inhibitory action on colonic motility has been demonstrated in animal models and is mediated by the α2-adrenergic receptor signaling pathway. While direct quantitative data on this compound's effect on human colonic transit is lacking, studies on the analogous α2-agonist clonidine suggest no significant impact. The primary antidiarrheal properties of this compound are likely a result of its combined effects on delaying gastric emptying and its known antisecretory actions in the intestine. Further research is warranted to fully elucidate the complete profile of this compound's effects on the entire gastrointestinal tract in humans.

References

- 1. Effect of this compound hydrochloride and loperamide on gastric emptying and transit of the small intestine. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of an alpha(2)-adrenergic agonist on gastrointestinal transit, colonic motility, and sensation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Lidamidine in the Gut Epithelium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine, a clinically effective antidiarrheal agent, exerts its primary effects on the gut epithelium through its interaction with specific cellular targets, leading to the modulation of ion and water transport. This technical guide provides an in-depth analysis of the known cellular targets of this compound, focusing on its mechanism of action within the intestinal epithelial cells. This document summarizes the available quantitative data, outlines detailed experimental protocols for studying these interactions, and presents visual representations of the involved signaling pathways. The primary molecular target identified is the α2A-adrenergic receptor, whose activation initiates a cascade of intracellular events culminating in an anti-secretory and pro-absorptive state. This guide also explores potential secondary targets and the downstream effects on key ion transporters.

Primary Cellular Target: α2A-Adrenergic Receptor

The predominant cellular target of this compound in the gut epithelium is the α2A-adrenergic receptor .[1][2][3] This G-protein coupled receptor is expressed on the basolateral membrane of intestinal epithelial cells, particularly in the crypts.[3] this compound acts as an agonist at this receptor, initiating a signaling cascade that mediates its therapeutic effects.

Evidence for α2A-Adrenergic Receptor as the Primary Target

-

Functional Antagonism: The effects of this compound on intestinal ion transport and motility are effectively reversed by yohimbine and idazoxan, both of which are selective α2-adrenergic receptor antagonists.

-

Receptor Subtype Expression: Studies have confirmed the expression of the α2A-adrenergic receptor subtype (encoded by the α2C10 gene) in the human intestinal mucosa.

-

Structural Similarity: this compound is structurally related to clonidine, a well-characterized α2-adrenergic agonist.

While the α2A-adrenergic receptor is the established primary target, it is noteworthy that some α2-agonists with an imidazoline structure, like clonidine, can also interact with imidazoline receptors. However, direct evidence for a significant role of imidazoline receptors in the therapeutic action of this compound in the gut epithelium is currently lacking.

Molecular Mechanism of Action and Signaling Pathways

Upon binding to the α2A-adrenergic receptor, this compound triggers a cascade of intracellular events characteristic of Gi-protein coupled receptor activation.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The α2A-adrenergic receptor is coupled to inhibitory G-proteins (Gi2 and Gi3). Activation of the receptor by this compound leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP is a pivotal step in the anti-secretory effect of this compound, as high levels of cAMP are known to stimulate intestinal fluid and electrolyte secretion, primarily through the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.

Modulation of Ion Transporters

The anti-diarrheal effect of this compound is a direct consequence of its ability to modulate the activity of key ion transporters in the intestinal epithelium.

-

Increased Sodium and Chloride Absorption: this compound has been shown to increase the net absorption of sodium (Na+) and chloride (Cl-) ions. This is achieved by increasing the movement of these ions from the mucosal to the serosal side of the epithelium and decreasing the serosal-to-mucosal movement of chloride.

-

Potential Regulation of Na+/H+ Exchangers: While direct coupling is debated, some studies suggest that α2-adrenergic agonists can influence the activity of Na+/H+ exchangers (NHEs). However, in the HT-29 intestinal cell line, α2-adrenergic receptors were not found to be directly coupled to the Na+/H+ exchanger.

Stimulation of the MAPK/Erk Pathway

In addition to the canonical Gi-cAMP pathway, activation of the α2A-adrenergic receptor in intestinal epithelial cells (Caco-2) has been shown to induce the phosphorylation of Mitogen-Activated Protein Kinases (MAPK), specifically Erk1 and Erk2. This signaling pathway is associated with the regulation of cell proliferation.

Quantitative Data on this compound's Effects

| Parameter | Value | Species/Model | Reference |

| Effect on Short-Circuit Current (Isc) | |||

| This compound (10⁻³ M) | -2.0 ± 0.4 µEq/h·cm² | Rabbit Ileum | |

| Effect on Net Ion Flux | |||

| Net Na+ Absorption (this compound 10⁻³ M) | +1.8 ± 0.4 µEq/h·cm² | Rabbit Ileum | |

| Net Cl- Absorption (this compound 10⁻³ M) | +3.4 ± 0.6 µEq/h·cm² | Rabbit Ileum | |

| Effect on Tissue Conductance | |||

| This compound (10⁻³ M) | +10.0 ± 1.6 mmho/cm² | Rabbit Ileum |

Experimental Protocols

Ussing Chamber Assay for Intestinal Ion Transport

This protocol is a standard method for studying epithelial ion transport ex vivo.

Objective: To measure the effect of this compound on net ion transport across an isolated segment of intestinal epithelium.

Materials:

-

Ussing Chamber System (e.g., EasyMount, Physiologic Instruments)

-

Intestinal tissue (e.g., rabbit ileum, mouse colon)

-

Krebs-Ringer Bicarbonate (KRB) solution, gassed with 95% O₂ / 5% CO₂

-

This compound stock solution

-

Yohimbine (α2-antagonist) stock solution

-

Voltage-clamp amplifier

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved protocols.

-

Excise a segment of the desired intestine (e.g., ileum) and place it in ice-cold KRB solution.

-

Gently flush the lumen to remove contents.

-

Strip the muscle layers to isolate the mucosal-submucosal layer.

-

-

Mounting the Tissue:

-

Mount the isolated intestinal sheet between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

-

-

Equilibration:

-

Fill both chambers with equal volumes of pre-warmed and gassed KRB solution.

-

Allow the tissue to equilibrate for 20-30 minutes, maintaining the temperature at 37°C and continuous gassing.

-

-

Measurement of Basal Electrophysiological Parameters:

-

Measure the spontaneous potential difference (PD) and short-circuit current (Isc) using the voltage-clamp amplifier. The Isc represents the net active ion transport.

-

-

Drug Addition:

-

Once a stable baseline is achieved, add this compound to the basolateral chamber to achieve the desired final concentration (e.g., 10⁻³ M).

-

Record the change in Isc over time until a new stable reading is obtained.

-

-

Antagonist Studies (Optional):

-

To confirm receptor specificity, pre-incubate the tissue with an antagonist like yohimbine before adding this compound.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) induced by this compound. A decrease in Isc is indicative of either increased absorption of cations or increased secretion of anions (or a combination).

-

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of this compound for the α2A-adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the α2A-adrenergic receptor.

Materials:

-

Cell membranes prepared from cells expressing the human α2A-adrenergic receptor (e.g., transfected Caco-2 cells).

-

Radioligand (e.g., [³H]RX821002, a selective α2-antagonist).

-

This compound solutions of varying concentrations.

-

Non-specific binding control (e.g., a high concentration of unlabeled yohimbine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup:

-

In microcentrifuge tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled this compound.

-

For non-specific binding, add a saturating concentration of an unlabeled antagonist.

-

-

Incubation:

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total and competitor binding values to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound in Intestinal Epithelial Cells

Caption: this compound's signaling cascade in gut epithelial cells.

Experimental Workflow for Ussing Chamber Assay

Caption: Workflow for Ussing chamber ion transport studies.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for competitive radioligand binding assay.

Conclusion

The primary cellular target of this compound in the gut epithelium is the α2A-adrenergic receptor. Its agonist activity at this receptor initiates a Gi-mediated signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent modulation of ion transporter activity. This results in the clinically observed anti-diarrheal effects through increased absorption and decreased secretion of electrolytes and water. Further research is warranted to precisely quantify the binding affinity of this compound for the α2A-adrenergic receptor in intestinal epithelial cells and to fully elucidate the downstream signaling pathways that link receptor activation to the regulation of specific ion channels and transporters. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the molecular pharmacology of this compound and similar compounds targeting the gut epithelium.

References

Lidamidine Hydrochloride: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, a potent α2-adrenergic receptor agonist, has demonstrated significant efficacy as an antidiarrheal agent. Its therapeutic action is primarily attributed to the inhibition of intestinal secretion and motility. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of robust and effective pharmaceutical formulations. This technical guide provides a detailed overview of the available data on the solubility and stability of this compound hydrochloride, supplemented with established experimental protocols for its characterization. Furthermore, this guide elucidates the signaling pathways associated with its mechanism of action, offering a complete profile for researchers and drug development professionals.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution characteristics. While extensive quantitative data for this compound hydrochloride is not widely published, available information indicates it is slightly soluble in water, methanol, and dimethyl sulfoxide (DMSO)[]. One study has reported a solubility of greater than 38.5 µg/mL at a pH of 7.4[2]. The hydrochloride salt form of a weakly basic drug like this compound generally exhibits higher aqueous solubility at acidic pH.

Table 1: Qualitative and Quantitative Solubility of this compound Hydrochloride

| Solvent | Qualitative Solubility | Quantitative Solubility (at 25°C unless otherwise specified) |

| Water | Slightly Soluble[] | > 38.5 µg/mL (at pH 7.4)[2] |

| Methanol | Slightly Soluble[] | Data not available |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a standard protocol for determining the equilibrium solubility of a compound like this compound hydrochloride, based on the shake-flask method.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents (e.g., water at different pH values, methanol, ethanol) at a controlled temperature.

Materials:

-

This compound hydrochloride powder

-

Selected solvents (e.g., purified water, phosphate buffers of various pH, methanol, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

pH meter

Procedure:

-

Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method.

-

For aqueous solubility at different pH values, repeat the procedure using appropriate buffer solutions.

Data Analysis: The solubility is reported as the mean concentration of the saturated solution, typically in mg/mL or g/L.

Experimental Workflow for Solubility Determination

Stability Profile

The chemical stability of this compound hydrochloride is a critical quality attribute that influences its shelf-life and the safety of the final drug product. A key study has investigated the hydrolysis kinetics of this compound hydrochloride in aqueous solutions across a pH range of 1 to 13 at elevated temperatures (50°C, 65°C, and 80°C). While the specific results of this study are not detailed in the available literature, it indicates that the compound's stability is pH and temperature-dependent.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following sections outline typical conditions for forced degradation studies that can be applied to this compound hydrochloride.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Typical Experimental Parameters |

| Acid Hydrolysis | 0.1 M to 1 M HCl at 40-80°C for a specified duration (e.g., up to 7 days) |

| Base Hydrolysis | 0.1 M to 1 M NaOH at 40-80°C for a specified duration (e.g., up to 7 days) |

| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature for a specified duration (e.g., up to 7 days) |

| Thermal Degradation | Solid drug substance or solution exposed to dry heat at elevated temperatures (e.g., 60-80°C) |

| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound hydrochloride under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Validated stability-indicating HPLC method

-

pH meter, heating blocks/water baths, photostability chamber

General Procedure:

-

Prepare stock solutions of this compound hydrochloride in a suitable solvent.

-

For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂).

-

For thermal degradation, expose the solid drug or a solution to elevated temperatures.

-

For photostability, expose the drug substance or product to the specified light conditions, with a dark control sample stored under the same conditions but protected from light.

-

At specified time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

-

Dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

-

Analyze for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

Workflow for Forced Degradation and Analysis

Mechanism of Action and Signaling Pathway